[S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.: 2565792-86-9
Cat. No.: VC11659005
Molecular Formula: C32H42F6NOPS
Molecular Weight: 633.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-86-9 |
|---|---|
| Molecular Formula | C32H42F6NOPS |
| Molecular Weight | 633.7 g/mol |
| IUPAC Name | (R)-N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C32H42F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-21,25-26,29H,5-10,13-16H2,1-4H3/t29-,42-/m1/s1 |
| Standard InChI Key | YEPMBIRTVRUNCS-LIIBOVGXSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
| SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Introduction
[S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide is a complex organosulfur compound featuring a sulfinamide group, a bis(trifluoromethyl)phenyl moiety, and a dicyclohexylphosphanyl functionality. This compound is notable for its potential applications in asymmetric synthesis and catalysis due to its unique stereochemistry and functional groups.
Applications in Asymmetric Synthesis
This compound is primarily used as a chiral catalyst in asymmetric reactions. Its unique structure allows it to facilitate reactions with high stereochemical purity, making it valuable for synthesizing complex organic molecules.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide | C_{31}H_{40}F_{6}NOPS | Trifluoromethyl and dicyclohexylphosphanyl groups |
| [S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide | Not specified | Trifluoromethyl and diphenylphosphino groups |
| (R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(di(adamantan-1-yl)phosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide | C_{40}H_{50}F_{6}NOPS | Adamantane-based phosphanyl group |
Synthesis and Preparation
The synthesis of [S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide typically involves multi-step organic reactions that integrate the sulfinamide and phosphine functionalities. Specific synthetic pathways may vary based on available reagents and desired stereochemistry.
Biological and Pharmacological Potential
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of trifluoromethyl groups can enhance lipophilicity and bioactivity, making them interesting candidates for further pharmacological studies.
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